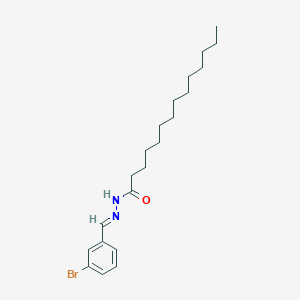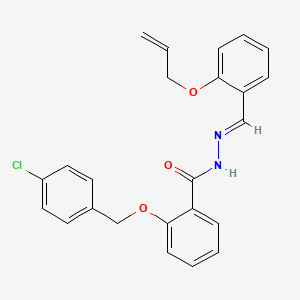
N'-(3-Bromobenzylidene)tetradecanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Bromobenzylidene)tetradecanohydrazide is an organic compound with the molecular formula C21H33BrN2O It is a hydrazone derivative, characterized by the presence of a bromobenzylidene group attached to a tetradecanohydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
N’-(3-Bromobenzylidene)tetradecanohydrazide can be synthesized through a condensation reaction between 3-bromobenzaldehyde and tetradecanohydrazide. The reaction typically involves the following steps:
Preparation of Tetradecanohydrazide: Tetradecanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with hydrazine hydrate to form tetradecanohydrazide.
Condensation Reaction: The prepared tetradecanohydrazide is then reacted with 3-bromobenzaldehyde in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is stirred for several hours until the formation of N’-(3-Bromobenzylidene)tetradecanohydrazide is complete.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)tetradecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
N’-(3-Bromobenzylidene)tetradecanohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The hydrazone group can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form corresponding oximes or other oxidation products using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution Reactions: Substituted benzylidene derivatives.
Reduction Reactions: Corresponding hydrazine derivatives.
Oxidation Reactions: Oximes and other oxidation products.
科学研究应用
N’-(3-Bromobenzylidene)tetradecanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N’-(3-Bromobenzylidene)tetradecanohydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell proliferation and survival.
相似化合物的比较
N’-(3-Bromobenzylidene)tetradecanohydrazide can be compared with other similar compounds, such as:
N’-(2-Bromobenzylidene)tetradecanohydrazide: Similar structure but with the bromine atom in a different position on the benzylidene group.
N’-(3-Chlorobenzylidene)tetradecanohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-(3-Nitrobenzylidene)tetradecanohydrazide: Similar structure but with a nitro group instead of bromine.
Uniqueness
N’-(3-Bromobenzylidene)tetradecanohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing new compounds with specific properties for various applications.
属性
CAS 编号 |
769143-54-6 |
|---|---|
分子式 |
C21H33BrN2O |
分子量 |
409.4 g/mol |
IUPAC 名称 |
N-[(E)-(3-bromophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H33BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-21(25)24-23-18-19-14-13-15-20(22)17-19/h13-15,17-18H,2-12,16H2,1H3,(H,24,25)/b23-18+ |
InChI 键 |
PHDWZLAOHIBULD-PTGBLXJZSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12015659.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015676.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12015679.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12015686.png)

![(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)-2-propenenitrile](/img/structure/B12015704.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12015714.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
